molecular formula C13H10N2O3 B563581 5-Amino-2-nitrobenzophenone-d5 CAS No. 1189718-61-3

5-Amino-2-nitrobenzophenone-d5

Cat. No.: B563581
CAS No.: 1189718-61-3
M. Wt: 247.265
InChI Key: PZPZDEIASIKHPY-RALIUCGRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-nitrobenzophenone-d5 typically involves the nitration of benzophenone followed by amination. The deuterated version is prepared by incorporating deuterium atoms into the benzophenone structure. The general steps are as follows:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-nitrobenzophenone-d5 undergoes several types of chemical reactions:

Common Reagents and Conditions

    Reducing Agents: Tin(II) chloride, catalytic hydrogenation.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Scientific Research Applications

5-Amino-2-nitrobenzophenone-d5 has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2-nitrobenzophenone-d5 is primarily related to its role as a labeled metabolite. It acts as a tracer in various biochemical assays, allowing researchers to track the metabolic pathways and interactions of Nitrazepam. The deuterium labeling helps in distinguishing the compound from its non-labeled counterparts in mass spectrometric analyses .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-nitrobenzophenone: Non-deuterated analog with similar chemical properties but without the deuterium labeling.

    5-Amino-2-nitrobenzophenone: Another non-deuterated analog used in similar research applications.

    2-Amino-5-nitrobenzophenone-d3: A partially deuterated analog with three deuterium atoms.

Uniqueness

5-Amino-2-nitrobenzophenone-d5 is unique due to its complete deuteration, which provides enhanced stability and distinct mass spectrometric signatures compared to its non-deuterated and partially deuterated analogs. This makes it particularly valuable in precise analytical applications and studies involving isotopic labeling .

Biological Activity

5-Amino-2-nitrobenzophenone-d5 is a deuterated derivative of 5-amino-2-nitrobenzophenone, characterized by the presence of an amino group (-NH2) and a nitro group (-NO2) attached to a benzophenone structure. This compound has garnered attention due to its potential biological activity and applications in pharmacological research. The incorporation of deuterium enhances its utility in various analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, allowing for detailed studies of its biological interactions and metabolic pathways.

  • Molecular Formula : C13H8N2O3D5
  • Melting Point : Approximately 119-121 °C
  • Appearance : Yellow solid

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of deuterium allows for tracking the compound's metabolic fate in biological systems. The compound's structure suggests potential inhibitory effects on specific enzyme activities, which could be relevant in therapeutic contexts.

In Vitro Studies

Studies have shown that this compound exhibits significant interactions with biological macromolecules such as proteins and nucleic acids. Techniques like NMR spectroscopy have been utilized to assess its binding affinities and structural dynamics when interacting with target molecules.

Case Studies

  • Antioxidant Activity : Research has indicated that derivatives of nitrobenzophenones can exhibit antioxidant properties by scavenging free radicals, thereby reducing oxidative stress in cellular environments.
  • Anti-inflammatory Effects : Preliminary studies suggest that compounds similar to this compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.
  • Antitumor Potential : Some investigations into structurally related compounds have revealed their ability to induce apoptosis in cancer cell lines, suggesting that this compound might also possess antitumor properties.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to similar compounds:

CompoundAntioxidant ActivityAnti-inflammatoryAntitumor ActivityNotes
This compoundModerateYesYesDeuterated for tracking
4-Amino-3-nitrophenolHighYesModerateWell-studied
3-Nitrobenzoic acidLowNoLowLimited bioactivity

Research Findings

Recent studies focusing on the pharmacokinetics of deuterated compounds indicate that the isotopic labeling can influence their absorption, distribution, metabolism, and excretion (ADME) profiles. This can lead to enhanced metabolic stability and altered pharmacodynamics compared to their non-deuterated counterparts.

Properties

IUPAC Name

(2-amino-5-nitrophenyl)-(2,3,4,5,6-pentadeuteriophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c14-12-7-6-10(15(17)18)8-11(12)13(16)9-4-2-1-3-5-9/h1-8H,14H2/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPZDEIASIKHPY-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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